azide

Descripción

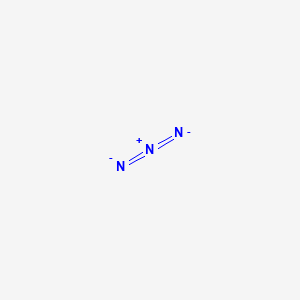

Structure

3D Structure

Propiedades

Número CAS |

14343-69-2 |

|---|---|

Fórmula molecular |

N3- |

Peso molecular |

42.021 g/mol |

Nombre IUPAC |

azide |

InChI |

InChI=1S/N3/c1-3-2/q-1 |

Clave InChI |

IVRMZWNICZWHMI-UHFFFAOYSA-N |

SMILES |

[N-]=[N+]=[N-] |

SMILES canónico |

[N-]=[N+]=[N-] |

Otros números CAS |

14343-69-2 |

Sinónimos |

Azide |

Origen del producto |

United States |

Foundational & Exploratory

azide functional group identification techniques

An In-depth Technical Guide to Azide Functional Group Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound functional group (-N₃) is a cornerstone of modern chemistry, prized for its unique reactivity and utility in bioconjugation, drug development, and materials science.[1][2][3] Its role as a versatile chemical handle, particularly in bioorthogonal "click chemistry" and Staudinger ligations, has made its reliable identification and quantification paramount.[1][4][5] This guide provides a comprehensive overview of the core techniques used to identify and characterize the this compound moiety, offering detailed methodologies and comparative data for professionals in the field.

Spectroscopic Identification Techniques

Spectroscopic methods provide rapid, non-destructive analysis of molecular structures and are often the first line of inquiry for identifying functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is arguably the most common and direct method for identifying the this compound functional group. The N≡N triple bond's asymmetric stretching vibration (ν_as) results in a very strong and sharp absorption band in a relatively uncluttered region of the spectrum, making it a highly reliable diagnostic peak.[6][7]

Workflow for IR Spectroscopy Analysis

Raman Spectroscopy

Similar to IR, Raman spectroscopy detects vibrational modes. However, it relies on inelastic scattering of monochromatic light. The symmetric stretching vibration (ν_s) of the this compound group, which is often weak or forbidden in the IR spectrum, is typically strong in the Raman spectrum. This makes the two techniques highly complementary.

| Technique | Vibrational Mode Detected | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| IR Spectroscopy | Asymmetric Stretch (ν_as) | 2160 - 2120 | Strong | The most common method for this compound identification.[6][7] |

| Raman Spectroscopy | Symmetric Stretch (ν_s) | 1360 - 1210 | Strong | Complements IR by detecting the symmetric mode.[8][9] |

| Asymmetric Stretch (ν_as) | ~2100 - 2050 | Variable | Can also be observed, often at a slightly different frequency than IR.[9] | |

| Bending Mode (δ) | ~670 | Variable | Less commonly used for primary identification.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR are less direct for identifying the this compound group itself (which lacks protons or carbons), they are crucial for confirming its presence by observing its effect on neighboring nuclei. The electron-withdrawing nature of the this compound group typically deshields adjacent protons and carbons. More direct evidence can be obtained using ¹⁴N or ¹⁵N NMR, although this is less common due to the lower sensitivity and technical challenges associated with these nuclei.[10]

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H | α-protons: ~3.0 - 4.0 | The chemical shift of protons on the carbon directly attached to the this compound is significantly downfield compared to a simple alkane. |

| ¹³C | α-carbon: ~50 - 65 | The carbon atom bonded to the this compound group shows a characteristic shift. |

| ¹⁵N | -130 to -170 (Central N) | ¹⁵N NMR provides direct evidence but requires isotopic labeling or high concentration due to low natural abundance.[10] |

| -295 to -325 (Terminal N) |

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound-containing compounds, MS can confirm the molecular weight. A key fragmentation pathway for organic azides is the loss of a nitrogen molecule (N₂), resulting in a characteristic neutral loss of 28 Da.[11]

Logical Flow for MS Fragmentation Analysis

Chemical Identification and Quantification Techniques

Chemical methods rely on the specific reactivity of the this compound group to produce a detectable signal, such as a color change or fluorescence. These methods are often used for quantification or for detection in complex biological systems.

Staudinger Ligation and Reduction

The Staudinger reaction involves the reaction of an this compound with a phosphine (like triphenylphosphine) to form an aza-ylide.[12][13] In the presence of water, this intermediate is hydrolyzed to a primary amine and the corresponding phosphine oxide.[12] This transformation can be used for detection; for example, the resulting amine can be visualized with a stain like ninhydrin, which produces a distinct color.[14]

Staudinger-Ninhydrin Detection on a TLC Plate

This compound-Alkyne "Click" Chemistry

The Huisgen 1,3-dipolar cycloaddition between an this compound and an alkyne is the foundation of "click chemistry."[5] This reaction, particularly the Copper(I)-catalyzed (CuAAC) and Strain-Promoted (SPAAC) versions, is highly specific and efficient.[15][16] By reacting the this compound-containing molecule with an alkyne probe that is tagged with a reporter (e.g., a fluorophore or a biotin tag), the this compound can be readily detected and quantified.[4][15]

Click Chemistry-Based Fluorescence Detection

Summary Comparison of Techniques

Choosing the appropriate technique depends on the specific research question, sample type, and available instrumentation.

| Technique | Type | Information Provided | Sensitivity | Throughput | Key Advantage | Key Limitation |

| IR Spectroscopy | Qualitative | Functional group presence | Moderate | High | Fast, direct, non-destructive | Not ideal for quantification |

| Raman Spectroscopy | Qualitative | Functional group presence | Moderate | High | Complements IR, good for aqueous samples | Fluorescence interference can be an issue |

| NMR Spectroscopy | Qualitative | Structural environment | Low | Low | Provides detailed structural context | Low sensitivity, ¹⁵N is challenging |

| Mass Spectrometry | Qualitative | Molecular weight, formula | High | High | High sensitivity and specificity | Destructive, isomerization can be an issue |

| Staudinger Reaction | Quali/Quantitative | Presence, amount (indirect) | Moderate | Moderate | Useful for TLC, orthogonal reactivity | Requires subsequent detection step |

| Click Chemistry | Quali/Quantitative | Presence, amount (direct) | Very High | Moderate | Bioorthogonal, highly specific, high sensitivity | Requires specific alkyne probes |

Detailed Experimental Protocols

Protocol 5.1: Visualization of Organic Azides on TLC Plates

Adapted from a procedure by Dembinski, et al.[14]

-

Sample Preparation: Spot the this compound-containing compound and a negative control onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

-

Chromatography: Develop the TLC plate using an appropriate solvent system to achieve good separation. After development, dry the plate thoroughly with a heat gun or in an oven.

-

Reduction Step: Dip the dried plate into a 10% (w/v) solution of triphenylphosphine (PPh₃) in dichloromethane for approximately 30 seconds. Remove the plate and allow the solvent to evaporate.

-

Heating: Heat the plate at 80°C for 5 minutes to drive the reduction of the this compound to an amine.

-

Staining Step: Dip the plate into a staining solution of 0.3% (w/v) ninhydrin in n-butanol containing 3% (v/v) acetic acid for 30 seconds.

-

Development: Remove the plate, wipe off excess reagent, and heat it at 80°C for 5 minutes (or with a heat gun) until colored spots appear.

-

Observation: this compound-containing compounds will appear as purple or reddish-brown spots (Ruhemann's purple) due to the reaction of the newly formed amine with ninhydrin.

Protocol 5.2: Quantification of Surface this compound Groups via Click Chemistry

Adapted from a fluorescent probe methodology by Maruyama, et al.[4][5]

This protocol describes a general method for quantifying this compound groups on a solid surface (e.g., functionalized resin particles) using a cleavable fluorescent alkyne probe.

-

Reaction Setup: Disperse a known mass of the this compound-functionalized solid material (e.g., 0.5 mg of resin particles) into a reaction buffer (e.g., 1.4 mL of 10 mM HCl).

-

Click Reaction: Add a solution of a cleavable, fluorescent alkyne probe (e.g., DBCO-s-s-fluorophore) in a suitable solvent (e.g., 0.6 mL of 1 mM probe in THF). The reaction may be a strain-promoted (copper-free) click reaction.

-

Incubation: Shake the mixture at a controlled temperature (e.g., 40°C) for a sufficient time to ensure complete reaction (e.g., 12 hours).

-

Washing: After the reaction, collect the solid material by centrifugation or filtration. Wash thoroughly with appropriate solvents (e.g., THF, water, ethanol) to remove any unreacted fluorescent probe.

-

Cleavage: Resuspend the washed solid in a cleavage buffer designed to break the linker on the probe (e.g., a buffer containing a reducing agent like DTT to cleave a disulfide bond). Incubate to allow for the complete release of the fluorophore into the solution.

-

Quantification: Separate the solid material from the supernatant containing the liberated fluorophore. Measure the fluorescence intensity of the supernatant using a fluorometer at the appropriate excitation and emission wavelengths.

-

Calculation: Determine the concentration of the fluorophore in the solution by comparing the fluorescence reading to a standard curve prepared with known concentrations of the free fluorophore. From this concentration, calculate the total moles of fluorophore released and, consequently, the number of this compound groups present on the initial mass of the solid material.

References

- 1. Selective Enrichment and Identification of this compound-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantification of this compound groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. The Raman Spectrum of Iodine this compound IN3 | The Infrared and Raman Discussion Group [irdg.org]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. C-4 (explosive) - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 15. livescience.com [livescience.com]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Azide Chemistry for Core Research

For researchers, scientists, and drug development professionals, understanding the versatile nature of the azide functional group is paramount for innovation in chemical synthesis and bioconjugation. This guide provides a comprehensive overview of the core principles of this compound chemistry, from fundamental structure and reactivity to detailed experimental protocols for key transformations.

Introduction to the this compound Functional Group

The this compound functional group, with the formula -N₃, is a linear arrangement of three nitrogen atoms. This unique structure imparts a rich and diverse reactivity profile, making azides valuable intermediates in organic synthesis. The terminal nitrogen atom is nucleophilic, while the central nitrogen is electrophilic, allowing for a wide range of chemical transformations.

Structure and Bonding: The this compound anion (N₃⁻) is a resonance-stabilized species, with the negative charge delocalized across the two terminal nitrogen atoms. In organic azides (R-N₃), the R-N bond is covalent, and the N-N-N linkage is nearly linear.

Due to their high nitrogen content, many low molecular weight azides are energetic and can be explosive. Therefore, strict adherence to safety protocols is essential when handling these compounds.

Safety Precautions for Handling Azides

Organic and inorganic azides are potentially explosive and require careful handling. Key safety considerations include:

-

Avoid Heat, Shock, and Friction: Azides can decompose violently when subjected to physical stress or high temperatures.

-

Use Appropriate Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat. For larger scale reactions, a blast shield is recommended.

-

Avoid Contact with Heavy Metals: Azides can form highly sensitive and explosive heavy metal salts. Avoid using metal spatulas for handling solid azides.

-

Proper Quenching and Disposal: Unreacted azides should be carefully quenched before disposal. A common method is reduction to the corresponding amine.

-

Solvent Choice: Avoid using chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly unstable di- and tri-azidomethane.

Synthesis of Organic Azides

A common and straightforward method for synthesizing organic azides is through the nucleophilic substitution of alkyl halides with sodium this compound.

Experimental Protocol: Synthesis of Benzyl this compound from Benzyl Bromide

This protocol details the synthesis of benzyl this compound, a common starting material in this compound chemistry.

Reagents and Materials:

-

Benzyl bromide

-

Sodium this compound (NaN₃)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (3.0 mmol) in 20 mL of DMF.

-

Add sodium this compound (6.0 mmol, 2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, dilute the mixture with 30 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the benzyl this compound product.

Quantitative Data:

| Parameter | Value |

| Starting Material | Benzyl bromide |

| Reagents | Sodium this compound, DMF |

| Reaction Time | 12 hours |

| Temperature | Room Temperature |

| Yield | Typically >90% |

Key Reactions of Organic Azides

The this compound functional group participates in a variety of powerful chemical transformations that are central to modern organic synthesis and chemical biology.

The Staudinger Ligation and Reduction

The Staudinger reaction involves the reaction of an this compound with a phosphine to form an aza-ylide. In the presence of water, this intermediate is hydrolyzed to produce a primary amine and a phosphine oxide. This transformation, known as the Staudinger reduction, is a mild and efficient method for converting azides to amines.[1][2] A modification of this reaction, the Staudinger ligation, allows for the formation of an amide bond and is a cornerstone of bioconjugation chemistry.[1]

References

An In-depth Technical Guide to the Stability and Decomposition of Aryl Azides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and decomposition of aryl azides, critical considerations for their application in research and drug development. Aryl azides are versatile functional groups, but their inherent energetic nature necessitates a thorough understanding of their properties to ensure safe and effective handling. This document outlines the factors influencing their stability, the mechanisms of their decomposition under thermal and photochemical conditions, and detailed experimental protocols for their synthesis and for monitoring their decomposition.

Core Concepts of Aryl Azide Stability

The stability of aryl azides is a nuanced interplay of electronic and steric factors. While generally more stable than their low-molecular-weight aliphatic counterparts, their propensity to explosively decompose under certain conditions demands careful consideration.[1] Two primary empirical rules provide a valuable first-pass assessment of the stability of an organic this compound:

-

The Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon and oxygen atoms to nitrogen atoms generally indicates greater stability. A recommended guideline is that the ratio (NCarbon + NOxygen) / NNitrogen should be ≥ 3.[1]

-

The Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an this compound, provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1]

Aryl azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be stored at low temperatures (ideally -18 °C), in the dark, and at concentrations no higher than 1 M.[1] It is crucial to avoid isolating organic azides with a C/N ratio of less than 1.[1]

Electron-withdrawing groups on the aromatic ring can influence the stability of aryl azides. For instance, ortho-substituents, particularly those capable of intramolecular interactions, can significantly lower the decomposition temperature.[2][3] Conversely, electron-donating groups can also impact stability, and the overall effect is often context-dependent.[4]

Decomposition Pathways of Aryl Azides

Aryl azides primarily decompose through two main pathways: thermal decomposition (thermolysis) and photochemical decomposition (photolysis). Both methods lead to the extrusion of dinitrogen (N₂) and the formation of a highly reactive aryl nitrene intermediate, which can then undergo a variety of subsequent reactions.[5]

Thermal Decomposition

Upon heating, aryl azides lose N₂ to form an aryl nitrene. The temperature required for this decomposition is highly dependent on the substitution pattern of the aryl ring. Phenyl this compound itself decomposes in the range of 140-180 °C.[3] However, the presence of ortho-substituents, especially α,β-unsaturated groups, can lower the decomposition temperature to 50-110 °C.[3] This is attributed to a concerted mechanism where the ortho group assists in the fragmentation of the azido group.[3]

The generated aryl nitrene can exist in either a singlet or a triplet state, with the singlet state often being the initial product. The singlet nitrene can undergo several rapid reactions, including:

-

Intramolecular C-H insertion: Leading to the formation of cyclic products.

-

Ring expansion: To form a dehydroazepine, which can be trapped by nucleophiles.

-

Intersystem crossing (ISC): To the more stable triplet nitrene.

The triplet nitrene is generally less reactive and can participate in reactions such as hydrogen abstraction and dimerization.

Photochemical Decomposition

Photolysis of aryl azides, typically using UV light, also generates aryl nitrenes. The quantum yield of this process, which is the number of this compound molecules decomposed per photon absorbed, varies with the substitution on the aryl ring.[6] Similar to thermal decomposition, the initially formed singlet nitrene can undergo ring expansion or intersystem crossing to the triplet state.[5] The reaction pathway can be influenced by temperature, with lower temperatures favoring the formation of products from the triplet nitrene.[5]

Quantitative Data on Aryl this compound Stability and Decomposition

The following tables summarize available quantitative data on the thermal and photochemical decomposition of various aryl azides.

Table 1: Thermal Decomposition Data for Substituted Aryl Azides

| Aryl this compound | Substituent | Decomposition Onset Temperature (°C) | Notes | Reference(s) |

| Phenyl this compound | H | 140-180 | General range for unsubstituted phenyl this compound. | [3] |

| o-Tolyl this compound | o-CH₃ | Lowered relative to phenyl this compound | Rate ratio of 1.27 compared to phenyl this compound. | [3] |

| o-Nitrophenyl this compound | o-NO₂ | 50-110 | Significantly lower due to ortho-substituent assistance. | [3] |

| Perfluorophenyl this compound | F₅ | >130 | High thermal stability. | [7] |

| PFPA-NHS ester | Perfluorophenyl with p-NHS ester | ~117 | The presence of a carbon atom in the para position lacking a π-donating lone pair increases the decomposition barrier. | [7] |

| 4-Nitro-6-chlorophenoxazine precursor | o-Cl, p-NO₂ | ~120 | Decomposes to form the phenoxazine. | [2] |

| 2,4,6-Trinitrophenyl this compound | 2,4,6-(NO₂)₃ | ~150 | Decomposes exothermically. | [2] |

Table 2: Photochemical Decomposition Data for Substituted Aryl Azides

| Aryl this compound | Substituent | Wavelength of Max. Absorption (λmax, nm) | Quantum Yield (Φ) | Solvent | Reference(s) |

| Phenyl this compound | H | ~250 | < 0.6 | Aqueous | [6] |

| 4-Substituted Phenyl Azides | Various | Systematically varies with electronic effects | 0.1 - 0.7 | Aqueous | [6] |

| Naphthyl Azides | - | - | Higher than phenyl azides | Aqueous | [6] |

Experimental Protocols

Synthesis of Aryl Azides via Diazotization of Anilines

This protocol describes a general method for the synthesis of aryl azides from the corresponding anilines. Caution: Aryl azides are potentially explosive. All work should be conducted in a fume hood behind a blast shield, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

Materials:

-

Substituted aniline (1.0 eq)

-

Concentrated hydrochloric acid (HCl) or other strong acid

-

Sodium nitrite (NaNO₂) (1.0-1.2 eq)

-

Sodium this compound (NaN₃) (1.0-1.2 eq)

-

Deionized water

-

Ice

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Round-bottom flask

-

Stir bar

-

Beakers

-

Separatory funnel

-

Erlenmeyer flask

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve the substituted aniline in a solution of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of a diazonium salt is often indicated by a color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.[8][9]

-

-

Azidation:

-

In a separate beaker, dissolve sodium this compound in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium this compound solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

-

Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The formation of the aryl this compound may be observed as a precipitate or an oily layer.

-

-

Work-up:

-

Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not evaporate to complete dryness to avoid concentrating the potentially explosive this compound. It is safer to leave the product as a solution in a suitable solvent for storage.

-

Monitoring Thermal Decomposition by Gas Evolution

This protocol outlines a method for determining the kinetics of thermal decomposition of an aryl this compound by measuring the evolution of nitrogen gas.

Materials:

-

Aryl this compound solution of known concentration in a high-boiling point solvent (e.g., decalin)

-

Thermostatically controlled oil bath

-

Reaction vessel with a side arm

-

Gas burette or other gas collection apparatus

-

Stir bar

-

Thermometer

Procedure:

-

Setup:

-

Set up the reaction vessel in the thermostatically controlled oil bath.

-

Connect the side arm of the reaction vessel to the gas burette.

-

Place a known volume of the aryl this compound solution into the reaction vessel.

-

-

Decomposition:

-

Heat the oil bath to the desired decomposition temperature.

-

Once the temperature has stabilized, start stirring the solution and begin recording the volume of nitrogen gas evolved over time.

-

Continue recording until gas evolution ceases.

-

-

Data Analysis:

-

Plot the volume of evolved nitrogen gas as a function of time.

-

The rate of decomposition can be determined from the slope of this curve. For a first-order reaction, a plot of ln(V∞ - Vt) versus time will be linear, where V∞ is the total volume of gas evolved and Vt is the volume at time t. The rate constant can be calculated from the slope of this line.

-

Safe Handling and Quenching of Azides

Due to their toxicity and explosive nature, strict safety protocols must be followed when working with azides.

-

Handling: Always handle azides in a well-ventilated fume hood behind a blast shield.[10] Avoid contact with skin and eyes. Do not use metal spatulas to handle solid azides, as this can lead to the formation of highly sensitive heavy metal azides.[1] Avoid grinding or subjecting azides to shock or friction.[11]

-

Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[11] Halogenated solvents like dichloromethane and chloroform should not be used with sodium this compound, as they can form explosive diazidomethane and triazidomethane, respectively.[11]

-

Quenching: Excess this compound reagents must be quenched before disposal. A common method involves the use of nitrous acid, generated in situ from sodium nitrite and an acid.[12][13]

-

In a three-necked flask equipped with a stirrer and an addition funnel, dilute the this compound-containing solution with water to a concentration of no more than 5%.

-

With stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of sodium this compound).

-

Slowly add a 20% aqueous solution of sulfuric acid via the addition funnel until the solution is acidic and gas evolution ceases. The order of addition is critical.

-

Test for excess nitrite with starch-iodide paper (a blue color indicates complete decomposition).[12]

-

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows discussed in this guide.

This guide provides a foundational understanding of the stability and decomposition of aryl azides. For specific applications, it is imperative to consult the primary literature and conduct thorough safety assessments before commencing any experimental work.

References

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of Low Temperature Activatable Aryl this compound Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

Spectroscopic Characterization of Azide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize azide derivatives, compounds of significant interest in chemical biology, drug development, and materials science. Azides, with their unique reactivity in bioorthogonal chemistry, such as the Staudinger ligation and copper(I)-catalyzed this compound-alkyne cycloaddition ("click chemistry"), require precise structural confirmation and purity assessment, for which the following spectroscopic methods are indispensable.[1][2]

Vibrational Spectroscopy: Probing the this compound Functional Group

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a primary tool for identifying the this compound functional group due to its strong and characteristic stretching vibration.

Infrared (IR) Spectroscopy

The this compound group exhibits a strong and sharp antisymmetric stretching vibration (ν_as(N₃)) in a relatively uncongested region of the mid-infrared spectrum, making it a readily identifiable feature.[3] This absorption is one of the most characteristic infrared absorption bands.

Key Data:

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Antisymmetric stretch (ν_as) | 2160–2120 | Strong, Sharp | This is the most prominent and diagnostic peak for the this compound functional group.[3] |

| Symmetric stretch (ν_s) | 1340–1180 | Weak to Medium | This peak is often weaker and can sometimes be difficult to identify amidst other absorptions. |

| Bending mode (δ) | 700–600 | Weak to Medium | This absorption can be variable and is less commonly used for primary identification. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of solid and liquid this compound derivatives with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application:

-

Solids: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

-

Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.

-

-

Data Acquisition: Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Figure 1: Workflow for ATR-IR Spectroscopy.

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. The symmetric stretch of the this compound group, which is often weak in the IR spectrum, can be strong in the Raman spectrum. This is because the symmetric stretch involves a significant change in the polarizability of the N=N=N bond system.[4]

Key Data:

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Symmetric stretch (ν_s) | 1340–1180 | Strong | This peak is often more intense in Raman than in IR spectra. |

| Antisymmetric stretch (ν_as) | 2160–2120 | Medium to Weak | While strong in the IR, this peak is typically less intense in the Raman spectrum. |

Experimental Protocol: Raman Spectroscopy of an this compound Derivative

-

Sample Preparation:

-

Solids: The sample can be analyzed directly as a powder in a glass vial or pressed into a pellet.

-

Liquids: The sample can be placed in a quartz cuvette or a glass NMR tube.

-

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength (e.g., 532 nm, 785 nm). The choice of laser may depend on the sample's fluorescence properties.

-

Calibrate the spectrometer using a known standard (e.g., silicon).

-

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction if necessary.

-

The resulting spectrum plots Raman intensity versus the Raman shift (in cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of this compound derivatives, providing detailed information about the carbon and proton framework of the molecule.

¹H and ¹³C NMR Spectroscopy

The this compound group influences the chemical shifts of nearby protons and carbons. Protons on a carbon adjacent to an this compound group (α-protons) are typically deshielded and appear at a characteristic chemical shift. Similarly, the carbon atom directly attached to the this compound group (α-carbon) also experiences a distinct chemical shift.

Key Data:

| Nucleus | Environment | Typical Chemical Shift (ppm) | Notes |

| ¹H | Protons on carbon α to N₃ | 3.0 - 4.5 | The exact chemical shift depends on the nature of the alkyl or aryl group. |

| ¹³C | Carbon α to N₃ | 40 - 65 | The chemical shift is influenced by the substitution on the carbon atom.[5] |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[6][7]

-

Ensure the sample is fully dissolved and free of any solid particles by filtering the solution through a small plug of glass wool in a Pasteur pipette if necessary.[6][7]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[8][9]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum. A standard pulse sequence is typically used.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required compared to ¹H NMR.[7]

-

-

Data Processing:

-

Fourier transform the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Figure 2: General Workflow for NMR Spectroscopy.

¹⁴N and ¹⁵N NMR Spectroscopy

Nitrogen NMR can directly probe the three nitrogen atoms of the this compound group, which are chemically non-equivalent.

-

¹⁴N NMR: While ¹⁴N is a quadrupolar nucleus which can lead to broad signals, it is the most abundant nitrogen isotope. In some cases, two distinct peaks can be observed for the three nitrogen atoms of the this compound.[10]

-

¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus and provides sharper signals, but its low natural abundance often necessitates the use of ¹⁵N-labeled compounds.[1] The three nitrogen atoms of the this compound group (Nα, Nβ, and Nγ) give rise to three distinct signals.[1]

Key Data:

| Nucleus | Nitrogen Atom | Typical Chemical Shift Range (ppm) | Notes |

| ¹⁴N | Nα, Nγ | 204.78 (for NaN₃ in H₂O) | Chemical shifts are highly dependent on the molecular environment.[10] |

| ¹⁴N | Nβ | 56.06 (for NaN₃ in H₂O) | |

| ¹⁵N | Nα | -130 to -170 | Referenced to nitromethane. |

| ¹⁵N | Nβ | -170 to -220 | |

| ¹⁵N | Nγ | -260 to -300 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound derivatives. The initial fragmentation step for many organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da.[11]

Key Fragmentation Pathways:

-

Loss of N₂: The molecular ion ([M]⁺) often undergoes facile elimination of dinitrogen to form a nitrene intermediate radical cation ([M-N₂]⁺).

-

Further Fragmentation: The subsequent fragmentation pattern depends on the structure of the R-group attached to the original this compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent that is compatible with ESI, such as methanol, acetonitrile, or water. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a desired mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

-

Figure 3: Common Fragmentation Pathway for Azides in MS.

UV-Visible Spectroscopy

Many simple alkyl azides do not show strong absorption in the readily accessible UV-Visible region (above 220 nm). However, aryl azides and other conjugated this compound derivatives can exhibit characteristic UV-Vis absorption bands. The position and intensity of these bands are sensitive to the electronic nature of the aromatic ring and any substituents present.

Key Data:

| Compound Type | λ_max (nm) | Notes |

| Aryl Azides | ~250 - 280 nm | This absorption is typically due to a π → π* transition of the aromatic system, perturbed by the this compound group. A weaker n → π* transition may be observed at longer wavelengths. |

| Conjugated Azides | Variable | The λ_max will depend on the extent of the conjugated system. |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning.

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the instrument.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) and the corresponding absorbance value are key parameters.

References

- 1. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic this compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

- 9. sites.bu.edu [sites.bu.edu]

- 10. mdpi.com [mdpi.com]

- 11. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the Safe Handling and Storage of Sodium Azide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for sodium azide (NaN₃) in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant risks associated with this highly toxic and potentially explosive compound.

Chemical Properties and Hazards

Sodium this compound is a colorless, odorless crystalline solid that is highly soluble in water.[1][2] Its primary utility in the laboratory stems from its function as a potent biocide and preservative in stock solutions and reagents, typically at low concentrations (0.02% to 0.1%). However, its chemical nature presents severe hazards that must be managed with extreme caution.

1.1 Acute Toxicity Sodium this compound is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] Ingestion of as little as 100-200 mg can cause severe symptoms in humans.[3][6] The compound functions by inhibiting cytochrome oxidase in the mitochondrial electron transport chain, effectively halting cellular respiration, similar to cyanides.[7] Target organs include the central nervous system and the brain.[3][6]

1.2 Explosion Hazard While the flammability hazard is low, sodium this compound is dangerously reactive.

-

Heat: It decomposes violently when heated to its decomposition temperature of approximately 275°C (527°F), which can lead to an explosion.[4][5][6][7]

-

Shock and Friction: Solid sodium this compound and, more critically, heavy metal azides are sensitive to shock and friction.[1][7][8] Never use metal spatulas for handling the solid material or scratch the solid, as this can cause detonation.[9]

-

Heavy Metal Azides: Sodium this compound reacts with heavy metals—such as lead, copper, silver, gold, mercury, and brass—to form highly shock-sensitive and explosive heavy metal azides.[3][4][5][6][10] This is a critical concern for plumbing systems; sodium this compound solutions must never be disposed of down the drain .[4][6][11][12] Over time, this compound salts can accumulate in lead or copper pipes, creating a severe explosion risk for maintenance personnel.[13]

1.3 Formation of Hydrazoic Acid When mixed with water or acid, sodium this compound rapidly hydrolyzes to form hydrazoic acid (HN₃).[3][6][14] Hydrazoic acid is a highly toxic, volatile, and explosive gas with a sharp smell.[4][14] The odor may not be sufficient to warn of dangerous concentrations.[5][14]

Data Presentation: Properties, Exposure Limits, and Incompatibilities

Quantitative data is summarized below for quick reference.

Table 1: Physical and Chemical Properties of Sodium this compound

| Property | Value | Citations |

|---|---|---|

| CAS Number | 26628-22-8 | [1] |

| Molecular Formula | NaN₃ | [1][3] |

| Molecular Weight | 65.02 g/mol | [2] |

| Appearance | Colorless to white, odorless crystalline solid | [1][2] |

| Solubility in Water | 41.7 g/100 mL at 17°C | [3] |

| Decomposition Temp. | ~275°C (527°F) | [4][6][7] |

| Specific Gravity | 1.85 |[2][15] |

Table 2: Occupational Exposure Limits

| Organization | Limit Type | Value (as NaN₃) | Value (as Hydrazoic Acid, HN₃) | Citations |

|---|---|---|---|---|

| NIOSH REL | Ceiling | 0.3 mg/m³ (skin) | 0.1 ppm (skin) | [1][15][16] |

| ACGIH TLV | Ceiling | 0.29 mg/m³ | 0.11 ppm | [1][16][17][18] |

| EU-OEL | TWA (8-hr) | 0.1 mg/m³ (skin) | - | [17] |

| EU-OEL | STEL (15-min) | 0.3 mg/m³ (skin) | - | [17] |

REL: Recommended Exposure Limit; TLV: Threshold Limit Value; OEL: Occupational Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; Ceiling: Concentration that should not be exceeded at any time.

Table 3: Chemical Incompatibilities and Hazardous Reactions

| Incompatible Material | Hazard | Citations |

|---|---|---|

| Acids (e.g., HCl, H₂SO₄) | Forms highly toxic and explosive hydrazoic acid gas. | [1][3][4][5] |

| Heavy Metals (Lead, Copper, Silver, Mercury, Brass) | Forms shock-sensitive, highly explosive heavy metal azides. | [1][3][6][10] |

| Halogenated Solvents (e.g., Dichloromethane) | Can form explosive organic azides, especially with DMSO. | [3][6][8] |

| Carbon Disulfide, Bromine, Nitric Acid, Dimethyl Sulfate | Reacts violently. | [1][4][6][8] |

| Water | Reacts to form hydrazoic acid. | [1][4][15] |

| Heat, Shock, Friction | Can cause violent decomposition and explosion. |[1][7][17] |

Risk Assessment and Control Hierarchy

A systematic approach to managing the risks of sodium this compound involves implementing a hierarchy of controls.

Caption: Hierarchy of controls for managing sodium this compound risks.

Safe Handling and Personal Protective Equipment (PPE)

All work with sodium this compound must be conducted with a thorough understanding of its hazards and with appropriate safety measures in place.

4.1 Engineering Controls

-

Fume Hood: All manipulations of solid sodium this compound or solutions with a concentration >5% must be performed in a certified chemical fume hood.[6][9] For any procedure that may generate aerosols (e.g., sonicating) or hydrazoic acid gas, a fume hood is mandatory regardless of concentration.[5][6]

-

Blast Shield: When performing chemical reactions involving sodium this compound, conduct the experiment behind a blast shield with the fume hood sash positioned as low as possible.[9]

4.2 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required.[11][19] A face shield should be worn over goggles if there is a splash hazard.[9][11][18]

-

Hand Protection: Wear nitrile gloves.[6][19] For handling pure solid or solutions >5%, double-gloving is recommended.[6][10] Change gloves frequently and immediately if contaminated.[6][19]

-

Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[5][6][19] For tasks with a higher risk of exposure, Tyvek sleeves or gowns may be appropriate.[5][18]

4.3 Safe Work Practices

-

Avoid Metal: Never use metal spatulas or other metal instruments to handle solid sodium this compound.[4][9][11] Use ceramic or plastic spatulas.[6]

-

Minimize Quantities: Purchase and use the smallest quantity of sodium this compound necessary.[9] Whenever possible, purchase dilute, pre-mixed solutions instead of the pure solid.[6][18]

-

Labeling: Clearly label all containers and designated work areas with "Sodium this compound - Acutely Toxic".[9][12]

-

Decontamination: After work is complete, wipe down the work area with an alkaline soap and water solution (pH > 9) to prevent the formation of hydrazoic acid, followed by 70% ethanol.[5][6][19]

Storage Requirements

Proper storage is critical to prevent accidental exposure and dangerous reactions.

-

Location: Store sodium this compound in a cool, dry, well-ventilated area.[5][6][12]

-

Incompatibilities: Store separately from all incompatible materials, especially acids, heavy metals, and halogenated solvents.[5][6][11]

-

Containers: Keep containers tightly sealed in non-metal, shatter-resistant containers.[5][9][12][19] Secondary containment should be used.[6]

-

Shelving: Do not store sodium this compound containers on metal shelves.[4][5][11]

Emergency Procedures: Spills and Exposures

Prompt and correct response to a spill or exposure is vital.

6.1 Spill Response The appropriate response depends on the size and location of the spill. If you are not trained or do not feel comfortable cleaning up a spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately. [9]

Caption: Decision workflow for responding to a sodium this compound spill.

6.2 Exposure Procedures Immediate action is required in case of personal exposure.

-

Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes, using a safety shower if necessary.[1][18][19] Remove all contaminated clothing.[1][18]

-

Eye Contact: Immediately flush eyes with tepid water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9][19]

-

Inhalation: Move the victim to fresh air immediately.[1][18]

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water.[17]

-

Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention after initial first aid.[1][9][17] Provide the Safety Data Sheet (SDS) to medical personnel. Medical observation for 24-48 hours may be recommended due to the potential for delayed pulmonary edema.[1]

Waste Disposal and Decontamination

Under no circumstances should sodium this compound or its solutions be poured down the drain. [6][8][11]

Caption: Flowchart for the proper disposal of sodium this compound waste.

Sodium this compound is classified by the EPA as a P-listed hazardous waste due to its acute toxicity.[18][19] This means that any waste stream contaminated with it, including empty containers, pipette tips, and gloves, must be managed as hazardous waste.[19]

Experimental Protocol: Destruction of Dilute Sodium this compound Solutions

For laboratories that frequently generate dilute aqueous solutions of sodium this compound, chemical neutralization can be an alternative to disposal, if permitted by institutional and local regulations. The following protocol is adapted from Prudent Practices in the Laboratory for solutions of 5% or less.[6]

WARNING: This procedure must be conducted in a certified chemical fume hood by trained personnel wearing appropriate PPE. It generates toxic nitric oxide (NO) gas.

8.1 Materials

-

Aqueous sodium this compound solution (≤ 5% w/v)

-

Three-necked flask equipped with a stir bar, addition funnel, and an outlet venting into the back of the fume hood.

-

20% aqueous solution of sodium nitrite (NaNO₂)

-

Stir plate

-

10% Sodium hydroxide (NaOH) solution for final neutralization

8.2 Procedure

-

Place the aqueous sodium this compound solution into the three-necked flask and begin stirring.

-

Prepare the sodium nitrite solution. Use a 40% excess of sodium nitrite relative to the amount of sodium this compound. For every 1.0 gram of sodium this compound, use 1.5 grams of sodium nitrite.[6]

-

Slowly add the 20% sodium nitrite solution to the stirring this compound solution via the addition funnel. The reaction is: 2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH. The evolution of nitrogen (N₂) and nitric oxide (NO) gases will be visible.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Test for the presence of residual azides. (Commercial this compound test strips are available).

-

Once the destruction of the this compound is confirmed, neutralize the resulting solution to a pH between 6 and 9 with a dilute sodium hydroxide or acid solution as needed.[8]

-

The final, neutralized solution may be eligible for drain disposal if it contains no other hazardous components (e.g., heavy metals) and is permitted by local regulations.[6] Otherwise, it must be disposed of as hazardous chemical waste.

References

- 1. nj.gov [nj.gov]

- 2. osha.gov [osha.gov]

- 3. geneseo.edu [geneseo.edu]

- 4. bu.edu [bu.edu]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. Sodium this compound | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. Sodium this compound: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 13. media.laballey.com [media.laballey.com]

- 14. Sodium this compound | Chemical Emergencies | CDC [cdc.gov]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium this compound [cdc.gov]

- 16. Sodium this compound: Systemic Agent | NIOSH | CDC [cdc.gov]

- 17. ICSC 0950 - SODIUM this compound [chemicalsafety.ilo.org]

- 18. campus.kennesaw.edu [campus.kennesaw.edu]

- 19. uthsc.edu [uthsc.edu]

The Genesis of a Versatile Functional Group: A Technical History of Azide Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The azide functional group (-N₃), a linear arrangement of three nitrogen atoms, is a cornerstone of modern organic synthesis, finding applications in pharmaceuticals, materials science, and bioconjugation chemistry. Its unique reactivity, characterized by the facile extrusion of dinitrogen gas, has been harnessed in a wide array of powerful transformations, most notably the Nobel Prize-winning "click chemistry." This technical guide delves into the nascent stages of this compound chemistry, tracing its discovery from the mid-19th century and elucidating the foundational experimental work that introduced this energetic and versatile moiety to the world of chemistry. This paper will provide an in-depth look at the historical synthesis of the first this compound compounds, offering detailed experimental protocols reconstructed from historical accounts and the context of 19th-century laboratory practices. Quantitative data, where available from historical sources, is summarized, and key conceptual and experimental workflows are visualized to provide a comprehensive understanding of the origins of this remarkable class of compounds.

The Dawn of Diazotization: Peter Griess and the Precursors to Azides

The story of azides begins not with the isolation of the N₃ group itself, but with the pioneering work of the German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, a process that converts primary aromatic amines into diazonium salts.[1][2] This discovery was a watershed moment in organic chemistry, laying the groundwork for the synthesis of a vast array of aromatic compounds, including the first organic azides.

The Griess Diazotization Reaction (1858)

Griess found that by treating an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures, a new class of compounds, the diazonium salts, were formed.[1][3] This reaction was pivotal as it provided a reactive intermediate that could be further functionalized.

The First Organic this compound: Phenyl this compound (1864)

Building upon his work with diazonium salts, Peter Griess synthesized the first organic this compound, phenyl this compound (C₆H₅N₃), in 1864.[4] He achieved this by reacting a phenyldiazonium salt with ammonia.[4] This seminal work marked the formal entry of the this compound functional group into the lexicon of organic chemistry.

Experimental Protocol: Synthesis of Phenyl this compound (Reconstructed Historical Method)

Objective: To synthesize phenyl this compound from aniline via a diazonium salt intermediate.

Materials:

-

Aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Ammonia solution

-

Ice

-

Diethyl ether

-

Standard 19th-century laboratory glassware (e.g., beakers, flasks, distillation apparatus)

Procedure:

-

Diazotization of Aniline: Aniline was dissolved in an aqueous solution of hydrochloric acid, and the mixture was cooled in an ice bath to a temperature between 0 and 5 °C. A solution of sodium nitrite in water was then added dropwise while maintaining the low temperature and stirring. The completion of the diazotization was likely monitored by a qualitative test, such as the starch-iodide paper test for excess nitrous acid.

-

Formation of Phenyl this compound: The cold solution of benzenediazonium chloride was then treated with an excess of aqueous ammonia. A reaction would be observed, likely with the formation of a precipitate or an oily layer.

-

Isolation and Purification: The reaction mixture was then subjected to extraction with diethyl ether. The ethereal layer, containing the phenyl this compound, was separated. Purification would have been achieved through distillation, a common technique at the time for separating liquids with different boiling points. Given the known explosive nature of azides, this would have been a hazardous step.

Quantitative Data

Historical quantitative data such as reaction yields and precise physical constants from the original 1864 publication are not readily accessible. The table below presents modern data for phenyl this compound for reference.

| Property | Value |

| Molecular Formula | C₆H₅N₃ |

| Molar Mass | 119.12 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | 49-50 °C at 5 mmHg |

| Density | 1.09 g/cm³ |

The Discovery of Hydrazoic Acid and the Curtius Rearrangement

The next major leap in this compound chemistry came from the work of Theodor Curtius. In 1890, Curtius reported the synthesis of hydrazoic acid (HN₃), the inorganic parent of all this compound compounds.[5][6] This discovery was shortly followed by his development of the now-famous Curtius rearrangement, a reaction that transforms acyl azides into isocyanates.[7][8][9]

Synthesis of Hydrazoic Acid (1890)

Curtius first prepared hydrazoic acid by the diazotization of hydrazine.[5][6] This was a significant achievement as it provided a direct route to the this compound anion and the parent acid.

Experimental Protocol: Synthesis of Hydrazoic Acid (Reconstructed Historical Method)

Similar to the synthesis of phenyl this compound, the detailed experimental protocol from Curtius's 1890 publication in Berichte der deutschen chemischen Gesellschaft is not widely available. The following is a reconstructed procedure.

Objective: To synthesize hydrazoic acid from hydrazine.

Materials:

-

Hydrazine salt (e.g., hydrazine sulfate)

-

Sodium nitrite

-

Sulfuric acid

-

Water

-

Ice

-

Distillation apparatus

Procedure:

-

Reaction Setup: A solution of a hydrazine salt in water was prepared in a reaction flask. The flask was cooled in an ice bath.

-

Diazotization: A solution of sodium nitrite was added slowly to the cold hydrazine solution, which had been acidified with sulfuric acid. This in situ generation of nitrous acid would react with the hydrazine to form hydrazoic acid.

-

Isolation: Hydrazoic acid is a volatile and explosive liquid. Curtius would have likely isolated it by carefully distilling the reaction mixture. The volatile hydrazoic acid would co-distill with water.

Quantitative Data

Historical quantitative data for the initial synthesis of hydrazoic acid is scarce. Modern data is provided for reference.

| Property | Value |

| Molecular Formula | HN₃ |

| Molar Mass | 43.03 g/mol |

| Appearance | Colorless, volatile liquid |

| Boiling Point | 37 °C |

| Density | 1.09 g/cm³ |

The Curtius Rearrangement (1890)

In the same period as his discovery of hydrazoic acid, Curtius also described the thermal decomposition of acyl azides to isocyanates, a reaction now known as the Curtius rearrangement.[7][8][9] This reaction provided a valuable method for converting carboxylic acids into amines, urethanes, and ureas.

Visualizing the Historical Development and Key Reactions

To better understand the relationships between these foundational discoveries and the experimental workflows, the following diagrams are provided.

Conclusion

The discoveries of Peter Griess and Theodor Curtius in the latter half of the 19th century laid the fundamental groundwork for the rich and diverse field of this compound chemistry that exists today. From the foundational diazotization reaction to the synthesis of the first organic and inorganic azides, and the development of the powerful Curtius rearrangement, these early investigations unveiled a functional group with unique properties and synthetic potential. While the experimental techniques of the era were rudimentary by modern standards, and the inherent hazards of working with energetic materials were significant, the ingenuity and perseverance of these pioneering chemists opened the door to a world of chemical reactivity that continues to be explored and exploited by researchers in drug discovery and beyond. This historical perspective provides a deeper appreciation for the origins of this vital class of compounds and the scientific legacy upon which modern this compound chemistry is built.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Hydrazoic acid [medbox.iiab.me]

- 3. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 4. Theodor_Curtius [chemeurope.com]

- 5. About: Theodor Curtius [dbpedia.org]

- 6. Vintage chemistry equipment from 19th hi-res stock photography and images - Alamy [alamy.com]

- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 8. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to High-Nitrogen Azide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-nitrogen compounds, particularly those containing the azide functional group (-N₃), represent a class of molecules with exceptional energy content and unique chemical reactivity. The high enthalpy of formation, stemming from the nitrogen-nitrogen bonds that release significant energy upon forming the highly stable dinitrogen (N₂) molecule, makes them valuable as energetic materials.[1][2] Beyond their energetic applications, the this compound moiety serves as a versatile functional group in organic synthesis, most notably in the copper(I)-catalyzed this compound-alkyne cycloaddition (CuAAC) "click" reaction, which has become a cornerstone of drug discovery, bioconjugation, and materials science.[3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of high-nitrogen this compound compounds, with a particular focus on their relevance to researchers in drug development.

Core Concepts: The Energetic Nature of the this compound Group

The energetic properties of this compound compounds are rooted in their chemical bonding. The N≡N triple bond in dinitrogen gas is one of the strongest covalent bonds known.[2] In contrast, the bonds within the this compound group are less stable. This thermodynamic instability results in a large, positive heat of formation for many high-nitrogen compounds, meaning their decomposition into N₂ gas is a highly exothermic process.[1] This release of energy is the basis for their use as explosives and propellants.

Synthesis of High-Nitrogen this compound Compounds

The synthesis of high-nitrogen heterocycles, such as tetrazoles and triazoles, often involves the use of this compound precursors. These reactions leverage the reactivity of the this compound group to construct the nitrogen-rich ring systems.

Synthesis of Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized in medicinal chemistry as important scaffolds due to their unique electronic properties and ability to act as bioisosteres for carboxylic acids.[6]

Experimental Protocol: Synthesis of 5-Aminotetrazole

A common method for the synthesis of 5-aminotetrazole involves the diazotization of aminoguanidine.

-

Materials: Aminoguanidine bicarbonate, concentrated hydrochloric acid, sodium nitrite, sodium bicarbonate, distilled water.[7]

-

Procedure:

-

Dissolve aminoguanidine bicarbonate in distilled water.[7]

-

Slowly add concentrated hydrochloric acid to form the soluble aminoguanidine chloride salt.[7]

-

Prepare a solution of sodium nitrite in water.

-

Cool the aminoguanidine chloride solution in an ice bath.

-

Slowly add the sodium nitrite solution to the cooled aminoguanidine chloride solution with stirring over at least 30 minutes to control the exothermic diazotization reaction and minimize the release of nitrogen oxides.[7]

-

After the addition is complete, allow the mixture to stir at a controlled temperature (around 20-25 °C) for approximately 20 minutes.[7]

-

Carefully basify the solution with sodium bicarbonate to induce cyclization and formation of the 5-aminotetrazole ring.[7]

-

The reaction mixture is then typically refluxed for a period of time (e.g., 2 hours) to complete the reaction.[7]

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 5-aminotetrazole product.

-

Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]

-

Synthesis of Triazoles

Triazoles are five-membered heterocycles with three nitrogen atoms. The 1,2,3-triazole isomer, in particular, has gained immense popularity due to the advent of "click chemistry."

Experimental Protocol: Copper(I)-Catalyzed this compound-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

-

Materials: An organic this compound, a terminal alkyne, a copper(I) source (e.g., copper(I) iodide or generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate), a suitable solvent (e.g., a mixture of water and an organic solvent like t-butanol or DMSO).[4]

-

Procedure:

-

Dissolve the organic this compound and the terminal alkyne in the chosen solvent system.

-

Add the copper(I) catalyst. If using a copper(II) source, add the reducing agent (e.g., sodium ascorbate).

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

-

Properties of High-Nitrogen this compound Compounds

The properties of high-nitrogen this compound compounds are a critical consideration for their intended application, whether as energetic materials or as scaffolds in drug design.

Energetic Properties

For energetic applications, key parameters include nitrogen content, density, heat of formation, detonation velocity, and sensitivity to stimuli such as impact and friction.

| Compound Name | Nitrogen Content (%) | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) |

| 5-Aminotetrazole (5-ATZ) | 82.3 | 1.50 | 207.78 | - |

| Guanylaminotetrazole (GAT) | 77.8 | 1.41 | 135.56 | - |

| Dihydrazinium 5,5'-azotetrazolate | 85.2 | - | 1105.4 | - |

| Dihydrazinium 5,5'-azotetrazolate dihydrate | 73.3 | - | - | - |

| Dihydrazinium 5,5'-azotetrazolate dihydrazinate | 85.7 | - | - | - |

Physicochemical Properties for Drug Development

In the context of drug development, properties such as solubility, stability, and the ability to participate in biological interactions are paramount. The tetrazole ring, for instance, is often used as a bioisosteric replacement for a carboxylic acid group, which can improve a drug candidate's metabolic stability and pharmacokinetic profile.[6]

Applications in Drug Development

The unique reactivity and structural features of high-nitrogen this compound compounds have made them invaluable tools in modern drug discovery and development.

"Click" Chemistry in Lead Optimization

The CuAAC reaction allows for the rapid and efficient synthesis of libraries of compounds for structure-activity relationship (SAR) studies. By "clicking" a variety of this compound- or alkyne-functionalized building blocks onto a core scaffold, medicinal chemists can quickly explore a wide range of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

Triazoles as Anticancer Agents

A growing body of research has demonstrated the potential of triazole derivatives as effective anticancer agents.[10][11] These compounds can exert their effects through various mechanisms of action.

Mechanisms of Action of Triazole-Based Anticancer Agents:

-

Enzyme Inhibition: Triazole derivatives have been shown to inhibit a variety of enzymes that are crucial for cancer cell growth and survival, including:

-

Carbonic Anhydrases: These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment.[10]

-

Aromatase: This enzyme is involved in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.[10]

-

Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis.[10]

-

Tyrosine Kinases (e.g., VEGFR, EGFR): These enzymes are key components of signaling pathways that drive cell proliferation and angiogenesis.[10]

-

-

Induction of Apoptosis: Many triazole-containing compounds have been shown to induce programmed cell death in cancer cells.[12]

-

Inhibition of Autophagy: Some triazole derivatives can inhibit autophagy, a cellular process that can promote cancer cell survival under stress.[12]

Safety Considerations

High-nitrogen this compound compounds, particularly those with a low carbon-to-nitrogen ratio, can be energetic and potentially explosive.[13] It is imperative that researchers handle these compounds with appropriate safety precautions.

General Safety Protocols for Handling Azides:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[14]

-

Engineering Controls: Work in a well-ventilated fume hood, and for potentially explosive compounds, use a blast shield.[14]

-

Scale: Work with the smallest scale of material possible.

-

Avoid Incompatibilities:

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) as this can form highly sensitive and explosive metal azides. Do not use metal spatulas.[15]

-

Acids: Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid (HN₃).[16]

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form explosive di- and triazidomethane.[17]

-

-

Storage: Store this compound compounds away from heat, light, shock, and friction. For sensitive compounds, storage in solution and at low temperatures is recommended.[14]

-

Waste Disposal: this compound waste should be handled and disposed of according to institutional safety guidelines. Quenching with a suitable reagent to convert the this compound to a more stable form before disposal is often recommended.[16]

Conclusion

High-nitrogen this compound compounds are a fascinating and highly versatile class of molecules. Their inherent energetic properties have led to their development as advanced energetic materials. Simultaneously, their unique reactivity has positioned them as indispensable tools in modern organic synthesis and drug discovery. For researchers in the pharmaceutical sciences, a thorough understanding of the synthesis, properties, and safe handling of these compounds is essential for leveraging their potential in the development of novel therapeutics. As research continues to uncover new applications and synthetic methodologies, the importance of high-nitrogen this compound compounds in science and technology is set to grow even further.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound nitrogen | N10 | CID 139263045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. m.youtube.com [m.youtube.com]

- 5. google.com [google.com]

- 6. multifaceted-chemistry-of-tetrazole-synthesis-uses-and-pharmaceutical-applications - Ask this paper | Bohrium [bohrium.com]

- 7. youtube.com [youtube.com]

- 8. ajol.info [ajol.info]

- 9. jes.or.jp [jes.or.jp]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KIT - IOC - Bräse - Research - Research interests - this compound [ioc.kit.edu]

- 14. Information on this compound Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. safety.pitt.edu [safety.pitt.edu]

- 17. ucd.ie [ucd.ie]

Methodological & Application

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful and versatile bioorthogonal reaction for studying biological processes in their native environment. Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds efficiently in living systems without the need for a toxic metal catalyst.[1][2] This key advantage has led to its widespread adoption for a variety of applications, including live-cell imaging, metabolic labeling of biomolecules, and the development of targeted drug delivery systems.[3][4]

These application notes provide an overview of the principles of SPAAC in live cells, summarize key quantitative data for experimental design, and offer detailed protocols for common applications.

Principle of SPAAC

SPAAC is a [3+2] cycloaddition between a cyclooctyne and an this compound to form a stable triazole linkage.[5] The reaction is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures and pH.[1][2] The this compound and alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and will not interfere with native cellular processes.[5]

Data Presentation: Quantitative Parameters for Live-Cell SPAAC

The efficiency of SPAAC in live cells is influenced by several factors, including the choice of cyclooctyne, the concentration of reactants, and the specific cellular environment. The following tables summarize key quantitative data to aid in the design of SPAAC experiments.

Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | References |

| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | Good reactivity and stability. | [6][7] |

| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | Faster kinetics than DIBO, widely used. | [1][4] |

| BCN (Bicyclononyne) | ~0.01 - 0.1 | Smaller and more hydrophilic, good for certain applications. | [7][8] |

| DIFO (Difluorinated cyclooctyne) | ~0.4 | High reactivity. | [4] |

Table 2: Typical Reagent Concentrations and Incubation Times for Live-Cell SPAAC

| Application | This compound-modified Substrate | Typical Concentration | Incubation Time | Cyclooctyne-Probe | Typical Concentration | Incubation Time | References |

| Metabolic Glycan Labeling | Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) | 25 - 100 µM | 24 - 48 hours | DBCO-Fluorophore | 20 - 50 µM | 15 - 60 minutes | [9][10] |